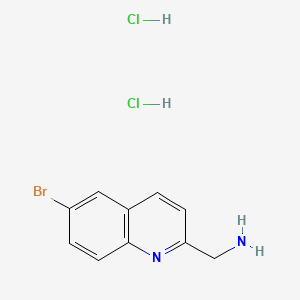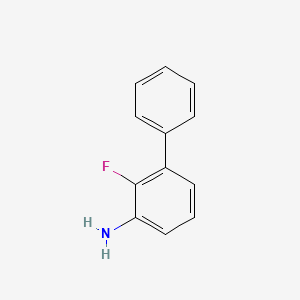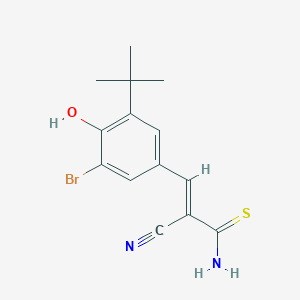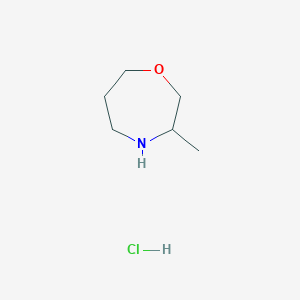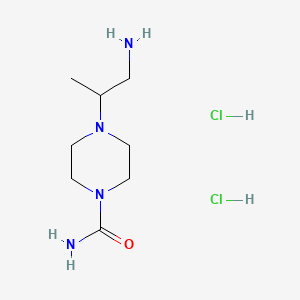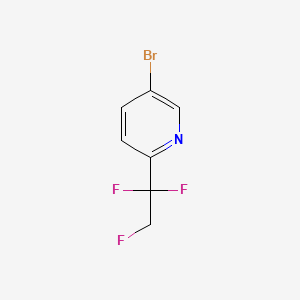
5-Bromo-2-(1,1,2-trifluoroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(1,1,2-trifluoroethyl)pyridine: is a fluorinated pyridine derivative. The presence of bromine and trifluoroethyl groups in its structure makes it a valuable compound in various chemical reactions and applications. Fluorinated compounds are known for their unique properties, including high stability and reactivity, which make them useful in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine typically involves the bromination of 2-(1,1,2-trifluoroethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under appropriate conditions.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Oxidation and Reduction: Products include pyridine N-oxides and dehalogenated pyridines.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. The presence of fluorine atoms can improve the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the agrochemical industry, it is used to develop new pesticides and herbicides with improved efficacy and environmental profiles. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, the trifluoroethyl group can enhance the compound’s interaction with biological targets, improving its efficacy and selectivity .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
- 1,3-Bis(trifluoromethyl)-5-bromobenzene
Comparison: Compared to these similar compounds, 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine offers unique reactivity due to the presence of both bromine and trifluoroethyl groups. This dual functionality allows for a wider range of chemical transformations and applications, making it a versatile compound in various fields .
Propriétés
Formule moléculaire |
C7H5BrF3N |
|---|---|
Poids moléculaire |
240.02 g/mol |
Nom IUPAC |
5-bromo-2-(1,1,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c8-5-1-2-6(12-3-5)7(10,11)4-9/h1-3H,4H2 |
Clé InChI |
CQDKJVZDNUOZLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)C(CF)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



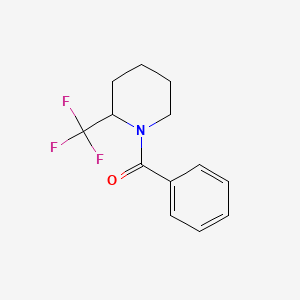
![(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13470113.png)
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)
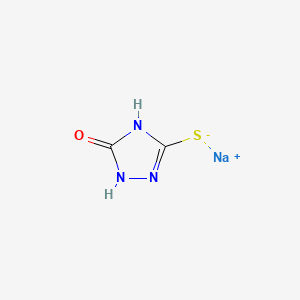

![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)
![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)
